![molecular formula C21H12Cl2N2O3S B2655304 7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886163-13-9](/img/no-structure.png)

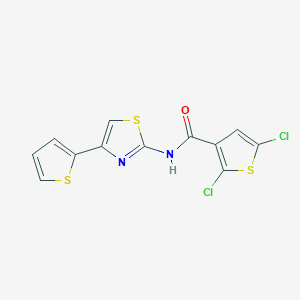

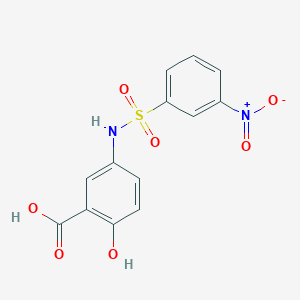

7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole and triazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación

- Thiazoles, including derivatives of this compound, exhibit antimicrobial properties. For instance, sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring. Researchers have explored the potential of thiazole derivatives as antibacterial and antifungal agents .

- The presence of the thiazolidinone ring in related compounds has been associated with anti-inflammatory and analgesic activity. In animal models, certain derivatives demonstrated significant effects at 50 mg/kg orally .

- Researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, some of which exhibited potent cytotoxicity against human tumor cell lines, including prostate cancer .

- While not directly studied for this compound, thiazoles have been used in antiretroviral drugs. Ritonavir, for instance, contains a thiazole ring and is used in HIV treatment .

- Molecular simulations revealed that compound 13 (related to this scaffold) had favorable binding patterns in the LmPTR1 pocket, suggesting potent in vitro antipromastigote activity .

Antimicrobial Activity

Anti-Inflammatory and Analgesic Effects

Antitumor and Cytotoxic Activity

Antiretroviral Potential

Antileishmanial and Antimalarial Properties

Chemical Reaction Accelerators and Biocides

Mecanismo De Acción

Direcciones Futuras

Propiedades

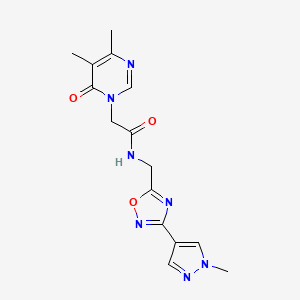

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione' involves the synthesis of the chromene ring system, followed by the addition of the thiazole and pyrrole rings. The final step involves the introduction of the chloro and methyl groups.", "Starting Materials": [ "4-chlorobenzaldehyde", "malonic acid", "ethyl acetoacetate", "thiourea", "2-bromoacetophenone", "3-methyl-2-butanone", "sodium hydroxide", "chloroacetyl chloride", "acetic anhydride", "acetic acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "methyl iodide", "potassium carbonate", "7-hydroxy-4-methylcoumarin" ], "Reaction": [ "Synthesis of 4-chloro-α,β-unsaturated ketone by reacting 4-chlorobenzaldehyde with malonic acid and ethyl acetoacetate in the presence of sulfuric acid and sodium nitrite.", "Preparation of thiazole ring by reacting thiourea with 2-bromoacetophenone in the presence of sodium hydroxide and acetic acid.", "Formation of pyrrole ring by reacting 3-methyl-2-butanone with chloroacetyl chloride in the presence of sodium bicarbonate and hydrochloric acid.", "Coupling of the chromene ring system with the thiazole and pyrrole rings by reacting 7-hydroxy-4-methylcoumarin with the thiazole and pyrrole intermediates in the presence of acetic anhydride and sulfuric acid.", "Introduction of the chloro group by reacting the product with methyl iodide and potassium carbonate in the presence of acetic acid.", "Introduction of the methyl group by reacting the product with sodium hydroxide and acetic acid." ] } | |

Número CAS |

886163-13-9 |

Nombre del producto |

7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |

Fórmula molecular |

C21H12Cl2N2O3S |

Peso molecular |

443.3 |

Nombre IUPAC |

7-chloro-1-(4-chlorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

InChI |

InChI=1S/C21H12Cl2N2O3S/c1-10-8-15-13(9-14(10)23)18(26)16-17(11-2-4-12(22)5-3-11)25(20(27)19(16)28-15)21-24-6-7-29-21/h2-9,17H,1H3 |

Clave InChI |

FWXDBWAWIIHVMP-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)C5=NC=CS5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

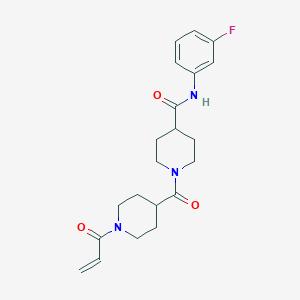

![3-Methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2655233.png)

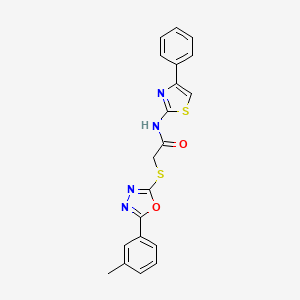

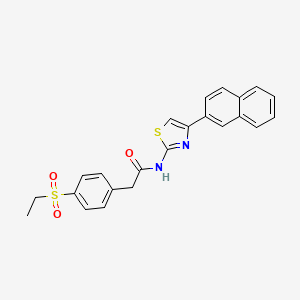

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2655236.png)

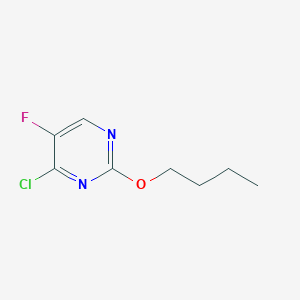

![2-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2655238.png)

![N-(tert-butyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2655242.png)